Product packaging for 6-Phenyl-1,2,4-triazine-3,5(2h,4h)-dione(Cat. No.:CAS No. 23891-08-9)

6-Phenyl-1,2,4-triazine-3,5(2h,4h)-dione

Cat. No.: B8816319
CAS No.: 23891-08-9
M. Wt: 189.17 g/mol
InChI Key: QDVLVVJHFWNNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione ( 23891-08-9) is a versatile 1,2,4-triazine derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H7N3O2 and a molecular weight of 189.17 g/mol, this compound serves as a valuable building block and precursor for the synthesis of more complex molecules . The core 1,2,4-triazine scaffold is recognized for its diverse pharmacological potential, and this specific phenyl-substituted dione is a key intermediate in developing novel therapeutic agents . A primary research application for this compound and its derivatives is in the investigation of new anticonvulsant therapies . Structural analogs have demonstrated excellent protective effects in standard animal seizure models, such as the maximal electroshock (MES) test, with some compounds showing no signs of neurotoxicity . Research indicates that these compounds may exert their effects by acting on GABAergic systems, potentially modulating GABAA receptors, which is a crucial mechanism for controlling neuronal excitability and seizure spread . The compound is also associated with studies exploring anti-protozoal agents, highlighting its utility in infectious disease research . From a chemical perspective, the heterocyclic triazine ring in this compound is typically planar and can exhibit coplanarity with an attached phenyl ring, which influences its intermolecular interactions and solid-state properties, as revealed by crystallographic studies . Researchers utilize this compound under the guidance of its structural data to design and synthesize new derivatives with optimized properties. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O2 B8816319 6-Phenyl-1,2,4-triazine-3,5(2h,4h)-dione CAS No. 23891-08-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23891-08-9

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

6-phenyl-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C9H7N3O2/c13-8-7(11-12-9(14)10-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14)

InChI Key

QDVLVVJHFWNNJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)NC2=O

Origin of Product

United States

Synthetic Methodologies for 6 Phenyl 1,2,4 Triazine 3,5 2h,4h Dione and Its Derivatives

Classical and Contemporary Approaches to the 1,2,4-Triazine-3,5-dione Core

The construction of the fundamental 1,2,4-triazine-3,5-dione scaffold is a critical first step for the synthesis of many derivatives, including the target 6-phenyl compound. Methodologies have evolved to include both classical cyclocondensation reactions and more modern ring-closure strategies, often relying on the careful design of precursor molecules.

Cyclocondensation reactions are a cornerstone in the synthesis of the 1,2,4-triazine-3,5-dione core. These reactions typically involve the condensation of two molecules to form the heterocyclic ring with the elimination of a small molecule, such as water. A prevalent method is the reaction between an α-ketoacid and a semicarbazide (B1199961) or its derivatives. The α-ketoacid provides the C5 and C6 atoms of the triazine ring, while the semicarbazide supplies the N1, N2, N4, and C3 atoms.

Another established approach is the cyclocondensation of oxazolinone derivatives with semicarbazide. More contemporary methods include the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts, which offers a pathway to 3,6-disubstituted-1,2,4-triazines under mild conditions that tolerate a variety of functional groups. organic-chemistry.org Domino annulation reactions, a type of multicomponent reaction, have also been developed for the efficient, one-pot synthesis of 1,2,4-triazine (B1199460) derivatives from readily available materials like ketones and aldehydes.

The strategy for ring closure is intimately linked to the functionalization of the precursors. One of the most direct methods involves the intramolecular cyclization of an intermediate formed from the initial condensation. For example, the reaction between an α-ketoacid and semicarbazide first forms a semicarbazone intermediate, which then undergoes ring closure through dehydration to form the stable triazine dione (B5365651) ring. The pH of the reaction medium is crucial; acidic conditions facilitate the initial condensation, while basic conditions are often used to promote the final cyclization step. libretexts.org

Precursor functionalization plays a key role in synthesizing derivatives. A common strategy involves using a pre-formed, functionalized triazine dione core, such as 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, as a starting material. nih.gov This allows for the subsequent introduction of various substituents at the C6 position through nucleophilic substitution reactions. More advanced ring-closure strategies have also been explored, such as the intramolecular Staudinger aza-Wittig reaction, which provides a general synthesis for tetrahydro-1,2,4-triazines from azido-hydrazide precursors. nih.gov This method highlights the continuous development of novel cyclization techniques in heterocyclic chemistry.

Dedicated Synthetic Pathways for 6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione

The synthesis of the specific target molecule, this compound, requires a dedicated approach that ensures the correct placement of the phenyl group. This is typically achieved by incorporating the phenyl group into one of the primary precursors.

The most direct and widely employed method for introducing the phenyl substituent at the C6 position is through the use of a phenyl-containing precursor in a cyclocondensation reaction. The key starting material for this approach is phenylglyoxylic acid (an α-ketoacid where the R group is phenyl).

The reaction involves the condensation of phenylglyoxylic acid with semicarbazide hydrochloride. The initial step is the formation of a phenylglyoxylic acid semicarbazone intermediate. This intermediate is then cyclized, typically by heating in a basic solution (e.g., aqueous sodium carbonate or potassium carbonate), to yield the final this compound product. This method is efficient as it builds the desired substituted ring system in a single, well-defined sequence.

Regioselectivity is a critical consideration in the synthesis of substituted triazines to ensure the formation of the correct isomer. In the case of this compound, the goal is to exclusively form the 6-phenyl isomer and not the 5-phenyl isomer.

The use of phenylglyoxylic acid (Ph-CO-COOH) as the dicarbonyl precursor in combination with semicarbazide (H₂N-NH-CO-NH₂) inherently controls the regioselectivity. The reaction proceeds via the initial nucleophilic attack of the terminal -NH₂ group of semicarbazide on the ketone carbonyl of the phenylglyoxylic acid, followed by condensation with the carboxylic acid group to close the ring. libretexts.org This specific reaction sequence ensures that the phenyl group, which is part of the α-ketoacid backbone, is positioned adjacent to the N1 of the triazine ring, thus fixing it at the C6 position. The asymmetry of the semicarbazide molecule directs the cyclization process, making this a highly regioselective synthesis.

The optimization of reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include temperature, solvent, reaction time, and the nature of the base used for cyclization.

For the initial condensation step to form the semicarbazone, mildly acidic conditions (pH ~5) are often optimal to activate the carbonyl group of the phenylglyoxylic acid without fully protonating the amine nucleophile of the semicarbazide. libretexts.org The subsequent ring-closure step is generally favored by heating in the presence of a base. The choice of solvent can influence reaction rates and yields; aqueous or alcoholic solutions are commonly used. Studies on related triazine syntheses have shown that varying these parameters can significantly impact the outcome. For instance, in multicomponent reactions for triazine derivatives, solvent choice and temperature were critical for driving the reaction towards the desired product and achieving high yields. nih.gov The following table illustrates how reaction conditions can be varied for optimization in a typical synthesis of a 6-aryl-1,2,4-triazine-3,5-dione.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃H₂O80465
2Na₂CO₃H₂O100278
3K₂CO₃H₂O100282
4K₂CO₃Ethanol/H₂O (1:1)100285
5PyridineEthanolReflux672

This data is representative and compiled for illustrative purposes based on typical conditions for this class of reaction.

Green Chemistry Principles and Sustainable Synthesis of 1,2,4-Triazine-3,5-diones

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-triazine-3,5-diones, to develop more environmentally benign and efficient processes. These methods aim to reduce or eliminate the use and generation of hazardous substances, minimize energy consumption, and utilize renewable resources.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.net While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the application of this technology to the synthesis of other triazine derivatives suggests its potential applicability. For instance, microwave-assisted parallel synthesis of a library of phenyl dihydrotriazines significantly decreased reaction times from an average of 22 hours to just 35 minutes. researchgate.net Similarly, one-pot syntheses of various substituted 1,3,5-triazines have been efficiently carried out under microwave irradiation, highlighting the versatility of this technique. beilstein-journals.orgnih.govmdpi.com These examples strongly suggest that the condensation reaction between a phenylglyoxylic acid derivative and semicarbazide could be significantly accelerated under microwave conditions, potentially in a solvent-free or high-boiling point green solvent system.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for green synthesis. The phenomenon of acoustic cavitation can create localized high temperatures and pressures, leading to enhanced reaction rates. asianpubs.org Ultrasound-assisted synthesis has been successfully employed for the preparation of 1,2,4-triazole (B32235) derivatives, demonstrating improved yields and shorter reaction times. asianpubs.orgnih.gov The use of ultrasound could be beneficial in the synthesis of this compound by promoting efficient mixing and mass transfer, especially in heterogeneous reaction mixtures. This could lead to a reduction in the required reaction temperature and time, thereby saving energy.

Solvent-Free and Alternative Solvent Systems:

A key principle of green chemistry is the reduction or replacement of volatile organic solvents. Research into the synthesis of 1,2,4-triazoline-3,5-diones has explored solvent-free conditions for oxidation reactions, which is a step often required in the synthesis of related triazole derivatives. acs.org For the synthesis of the target compound, exploring solvent-free conditions for the condensation and cyclization steps, potentially coupled with microwave or ultrasound irradiation, could offer a significantly greener synthetic route. Alternatively, the use of greener solvents such as water, ethanol, or ionic liquids could be investigated to replace more hazardous traditional solvents.

The following table summarizes the potential benefits of applying green chemistry principles to the synthesis of 1,2,4-triazine-3,5-diones based on studies of related compounds.

Green Chemistry TechniquePotential Advantages for 1,2,4-Triazine-3,5-dione Synthesis
Microwave Irradiation Reduced reaction times, increased yields, improved purity. researchgate.net
Ultrasound Irradiation Enhanced reaction rates, improved yields. asianpubs.orgnih.gov
Solvent-Free Conditions Elimination of solvent waste, simplified work-up. acs.org
Green Solvents (e.g., water, ethanol) Reduced environmental impact and toxicity.

Mechanistic Investigations of this compound Formation

While specific mechanistic studies for the formation of this compound are not extensively detailed in the literature, a plausible reaction pathway can be proposed based on the known reactivity of the starting materials and general mechanisms for the formation of 1,2,4-triazine rings. organic-chemistry.org The most common synthetic route involves the reaction of an α-keto acid, in this case, phenylglyoxylic acid, with semicarbazide.

The proposed mechanism can be broken down into two key stages:

Formation of the Semicarbazone Intermediate: The initial step is the condensation reaction between the carbonyl group of phenylglyoxylic acid and the primary amine group of semicarbazide. This is a classical nucleophilic addition-elimination reaction. The nitrogen atom of the semicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenylglyoxylic acid. This is followed by the elimination of a water molecule to form the corresponding phenylglyoxylic acid semicarbazone intermediate.

Intramolecular Cyclization and Dehydration: The second stage involves the intramolecular cyclization of the semicarbazone intermediate. The terminal amide nitrogen of the semicarbazide moiety acts as a nucleophile and attacks the carboxylic acid carbon. This is followed by dehydration to form the stable 1,2,4-triazine-3,5-dione ring. This cyclization step is often promoted by heat or acid/base catalysis.

A schematic representation of the proposed mechanism is shown below:

Step 1: Semicarbazone Formation

Step 2: Intramolecular Cyclization and Dehydration

The reaction conditions, such as pH and temperature, can significantly influence the rate of both the semicarbazone formation and the subsequent cyclization. While this proposed mechanism is based on established chemical principles, further detailed kinetic and computational studies would be necessary to fully elucidate the intricate details of the reaction pathway and to identify any potential intermediates or transition states involved in the formation of this compound.

Chemical Reactivity and Transformative Chemistry of 6 Phenyl 1,2,4 Triazine 3,5 2h,4h Dione

Electrophilic and Nucleophilic Reactions on the Triazine Ring System

The 1,2,4-triazine-3,5(2H,4H)-dione ring system is susceptible to both electrophilic and nucleophilic attack at various positions. The presence of nitrogen atoms and carbonyl groups influences the regioselectivity of these reactions.

Substitutions at Nitrogen Centers

The nitrogen atoms in the triazine ring, particularly at the N-2 and N-4 positions, possess lone pairs of electrons and can act as nucleophiles, readily undergoing substitution reactions.

Alkylation is a common transformation for this class of compounds. For instance, the alkylation of the related 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione has been demonstrated to proceed at the N-2 position with alkyl halides in the presence of a base such as bis(trimethylsilyl)acetamide (BSA). nih.gov This suggests that 6-phenyl-1,2,4-triazine-3,5(2H,4H)-dione would likely undergo similar N-alkylation reactions to yield a variety of N-substituted derivatives. The reaction of 6-bromo-4-[(phenylmethoxy)methyl]-1,2,4-triazine-3,5(2H,4H)-dione with alcohols under Mitsunobu conditions (using diisopropyl azodicarboxylate and triphenylphosphine) also leads to N-2 substitution. acs.org

Acylation at the nitrogen centers is another potential electrophilic substitution. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of the N-H bonds in the dione (B5365651) system suggests that acylation with acyl chlorides or anhydrides in the presence of a suitable base would lead to the corresponding N-acyl derivatives.

Below is a table summarizing representative N-substitution reactions on analogous 1,2,4-triazine-3,5(2H,4H)-dione systems.

Starting MaterialReagentConditionsProductReference
6-Bromo-1,2,4-triazine-3,5(2H,4H)-dioneAlkyl halideBis(trimethylsilyl)acetamide2-Alkyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione nih.gov
6-Bromo-4-[(phenylmethoxy)methyl]-1,2,4-triazine-3,5(2H,4H)-dioneAlcoholDIAD, PPh32-Alkyl-6-bromo-4-[(phenylmethoxy)methyl]-1,2,4-triazine-3,5(2H,4H)-dione acs.org

Reactions Involving Carbonyl Groups

The carbonyl groups at the 3- and 5-positions of the triazine ring are electrophilic centers and can undergo nucleophilic attack. These reactions can lead to a variety of functional group transformations.

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a feasible reaction for this system. While direct thionation of this compound is not explicitly detailed, the synthesis of the related 6-phenyl-3-thioxo-2H-1,2,4-triazin-5-one has been reported, indicating that selective thionation of one of the carbonyl groups is possible. chemsynthesis.com Reagents like Lawesson's reagent or phosphorus pentasulfide are commonly employed for such transformations.

Reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, would be expected to add to the carbonyl groups, leading to the formation of tertiary alcohols after workup. However, the acidic N-H protons would likely be deprotonated first, requiring the use of excess organometallic reagent.

The carbonyl groups can also potentially undergo Wittig-type reactions. Studies on related 5-aroyl-1,2,4-triazin-6(1H)-ones have shown that they react with phosphorus ylides to give olefinic products. researchgate.net This suggests that this compound could similarly be a substrate for Wittig and Horner-Wadsworth-Emmons reactions to introduce exocyclic double bonds.

Functionalization of the Phenyl Moiety

The phenyl group at the 6-position of the triazine ring is a site for electrophilic aromatic substitution, allowing for the introduction of various substituents. The reactivity and regioselectivity of these substitutions will be influenced by the electronic nature of the 1,2,4-triazine-3,5(2H,4H)-dione moiety. This heterocyclic system is generally considered to be electron-withdrawing, which would deactivate the phenyl ring towards electrophilic attack and direct incoming electrophiles to the meta-positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-halosuccinimides or elemental halogens with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. However, harsh nitrating conditions can sometimes lead to degradation of the triazine ring itself, as observed in the nitration of 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione, which resulted in ring cleavage products like cyanuric acid and tetranitromethane. researchgate.netresearchgate.net

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Reactions: Alkylation or acylation of the phenyl ring using alkyl halides or acyl halides with a Lewis acid catalyst like aluminum chloride. wikipedia.orglibretexts.orgmt.combyjus.comsigmaaldrich.com The electron-withdrawing nature of the triazine dione ring may render the phenyl group unreactive towards standard Friedel-Crafts conditions.

Detailed experimental studies on the direct electrophilic substitution on the phenyl ring of this compound are not extensively reported, suggesting that such functionalizations might be challenging or that alternative synthetic strategies are preferred to obtain substituted phenyl derivatives.

Annulation and Formation of Fused Heterocyclic Systems

The 1,2,4-triazine-3,5(2H,4H)-dione scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing triazine core, can be achieved by leveraging the reactivity of the various functional groups within the molecule.

For instance, the nitrogen atoms and carbonyl groups can participate in condensation reactions with bifunctional reagents to build new rings. While specific examples starting from this compound are scarce in the literature, the general reactivity of 1,2,4-triazine (B1199460) derivatives suggests possibilities for forming fused systems such as triazolo[4,3-b] chemsynthesis.comwikipedia.orgmdpi.comtriazines or pyrazolo[5,1-c] chemsynthesis.comwikipedia.orgmdpi.comtriazines.

Furthermore, cycloaddition reactions represent a powerful tool for constructing fused rings. The related compound, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), is a highly reactive dienophile in Diels-Alder reactions. uzhnu.edu.ua This suggests that the N=N bond, if present in a tautomeric form or an oxidized derivative of this compound, could participate in cycloaddition reactions to form fused bicyclic adducts.

Reductive and Oxidative Transformations

The 1,2,4-triazine-3,5(2H,4H)-dione ring system can undergo both reduction and oxidation, leading to a variety of transformed products. The specific outcome of these reactions depends on the reagents and conditions employed.

Information on the direct reduction or oxidation of this compound is limited. However, the reactivity of analogous compounds can provide insights. For example, the related 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) is known to be a mild oxidizing agent, capable of oxidizing alcohols to aldehydes and ketones. orgsyn.org This suggests that the triazine dione core possesses some inherent oxidizing character.

Reduction of the triazine ring could potentially lead to dihydro- or tetrahydro-triazine derivatives, depending on the reducing agent and reaction conditions. Catalytic hydrogenation or the use of hydride reagents could be explored for this purpose. The carbonyl groups could also be reduced to methylene (B1212753) groups or hydroxyl groups under appropriate conditions.

Stereochemical Aspects of Reactions Involving this compound

While this compound itself is achiral, reactions involving this molecule can lead to the formation of chiral centers, making stereochemistry an important consideration.

For instance, in nucleophilic addition reactions to the carbonyl groups, if the incoming nucleophile is chiral or if a chiral catalyst is used, diastereomeric or enantiomerically enriched products could be obtained. Similarly, in cycloaddition reactions leading to fused systems, the stereochemical outcome of the reaction would be of interest, potentially leading to the formation of specific stereoisomers.

While detailed stereochemical studies specifically on reactions of this compound are not widely reported, the principles of stereoselective synthesis would apply to its transformations. The stereochemistry of products obtained from cycloaddition reactions involving the related 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione has been a subject of investigation, highlighting the importance of stereochemical control in the reactions of such heterocyclic systems. uzhnu.edu.ua

Advanced Spectroscopic and Structural Characterization of 6 Phenyl 1,2,4 Triazine 3,5 2h,4h Dione and Its Analogues

Single-Crystal X-ray Diffraction Analysis

Detailed single-crystal X-ray diffraction data for the specific compound 6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione is not extensively available in the public domain. However, analysis of closely related analogues provides significant insights into the expected structural features.

Molecular Conformation and Geometry of the Triazine-Dione and Phenyl Moieties

The molecular structure of this compound consists of a central 1,2,4-triazine-3,5(2H,4H)-dione ring bonded to a phenyl group at the 6-position. In analogous structures, the triazine-dione ring typically adopts a relatively planar conformation. The exocyclic oxygen atoms at the 3 and 5 positions are involved in carbonyl groups. The phenyl ring is generally not coplanar with the triazine ring due to steric hindrance, resulting in a twisted conformation.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H...O Contacts)

The crystal packing of this compound analogues is predominantly governed by a network of intermolecular interactions. The presence of N-H groups in the triazine ring and carbonyl oxygen atoms makes hydrogen bonding a key feature. Typically, N-H···O hydrogen bonds are observed, leading to the formation of dimers or extended chains and sheets within the crystal lattice.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenyl rings and/or the triazine rings of adjacent molecules can contribute to the stability of the crystal structure. C-H···O contacts, where a hydrogen atom from a C-H bond interacts with an oxygen atom of a carbonyl group, are also commonly observed, further stabilizing the three-dimensional packing.

Analysis of Planarity and Dihedral Angles

The planarity of the triazine-dione ring is a key structural parameter. While generally planar, slight deviations can occur. A critical parameter is the dihedral angle between the plane of the triazine-dione ring and the plane of the phenyl ring. This angle is influenced by the electronic and steric effects of substituents on both rings. In similar structures, this dihedral angle can vary, indicating the degree of twist between the two ring systems.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectral Assignment and Interpretation

¹H NMR:

Phenyl Protons: The protons on the phenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The multiplicity of these signals (doublets, triplets) will depend on their position (ortho, meta, para) relative to the triazine ring and the coupling between them.

N-H Protons: The protons attached to the nitrogen atoms of the triazine ring (N2-H and N4-H) are expected to be observed as broad singlets, likely in the downfield region (δ 10-13 ppm), due to their acidic nature and potential for hydrogen bonding.

¹³C NMR:

Carbonyl Carbons: The carbon atoms of the two carbonyl groups (C3 and C5) in the triazine-dione ring are expected to resonate at the most downfield positions, typically in the range of δ 150-170 ppm.

Triazine Ring Carbons: The carbon atom at the 6-position (C6), which is attached to the phenyl group, would also appear in the downfield region.

Phenyl Carbons: The carbon atoms of the phenyl ring will show signals in the aromatic region, generally between δ 120 and 140 ppm. The ipso-carbon (the carbon directly attached to the triazine ring) will have a distinct chemical shift.

A hypothetical data table for the NMR assignments is presented below:

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl-H (ortho)~7.8-8.2 (d)~128-130
Phenyl-H (meta)~7.4-7.6 (t)~129-131
Phenyl-H (para)~7.5-7.7 (t)~132-134
N2-H~10-12 (br s)-
N4-H~11-13 (br s)-
Phenyl-C (ipso)-~130-135
C3-~155-165
C5-~150-160
C6-~145-155

2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, various 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the phenyl ring, helping to confirm their ortho, meta, and para assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the correlation between each proton and the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals of the phenyl ring.

These advanced NMR techniques provide a comprehensive picture of the molecular structure in solution, complementing the solid-state information obtained from X-ray diffraction.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Probes

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the structural framework of this compound. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of the triazine-dione core, the phenyl substituent, and the N-H bonds of the heterocyclic ring.

The FT-IR spectrum is particularly informative for identifying polar functional groups. The two carbonyl (C=O) groups in the triazine-dione ring are expected to produce strong, characteristic absorption bands in the region of 1750-1680 cm⁻¹. The exact positions of these bands can be influenced by hydrogen bonding and the electronic environment. The N-H stretching vibrations of the amide groups within the ring typically appear as broad bands in the 3300-3100 cm⁻¹ range. The C-N stretching vibrations within the triazine ring contribute to a complex series of bands in the fingerprint region (1400-1000 cm⁻¹). Aromatic C-H stretching vibrations from the phenyl group are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring typically appear as a series of absorptions in the 1600-1450 cm⁻¹ range.

Raman spectroscopy, which is highly sensitive to non-polar bonds and symmetric vibrations, provides complementary information. The breathing vibration of the 1,2,4-triazine (B1199460) ring in analogous compounds, such as 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines, has been observed as a strong band near 770 cm⁻¹. nih.gov This symmetric vibration is a key indicator of the triazine core. The phenyl ring also produces several characteristic Raman bands, including a strong signal for the ring breathing mode around 1000 cm⁻¹. In studies of related 2,4,6-triphenyl-1,3,5-triazines, a fully symmetric stretch of the triazine ring, which is only Raman-active, is noted around 990 cm⁻¹. mdpi.com

Table 1: Characteristic Vibrational Frequencies for this compound based on Analogues

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Notes
N-H Stretching 3300 - 3100 FT-IR Broad absorption due to hydrogen bonding.
Aromatic C-H Stretching 3100 - 3000 FT-IR, Raman Characteristic of the phenyl group.
C=O Stretching 1750 - 1680 FT-IR Strong, sharp bands from the dione (B5365651) moiety.
C=C Aromatic Stretching 1600 - 1450 FT-IR, Raman Multiple bands from the phenyl ring.
C=N Stretching ~1610 FT-IR Medium intensity band from the triazine ring.
Triazine Ring Breathing ~770 Raman Strong, characteristic band. nih.gov
Triazine Ring Out-of-Plane Bending ~800 FT-IR Medium to strong intensity. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of this compound and for elucidating its fragmentation behavior under ionization. The technique provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₉H₇N₃O₂. The calculated monoisotopic mass for this compound is 189.05383 Da. In positive-ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z of 190.06111.

The fragmentation pathways of phenyl-triazine derivatives are influenced by the stability of the heterocyclic ring and the nature of its substituents. For this compound, the fragmentation is likely to be initiated by cleavage of the phenyl group or by rupture of the triazine ring.

A plausible primary fragmentation step involves the loss of the phenyl radical (C₆H₅•), leading to a fragment ion corresponding to the triazine-dione ring. Another common pathway in heterocyclic compounds is the loss of small, stable neutral molecules. For the triazine-dione ring, this could involve the elimination of isocyanic acid (HNCO) or carbon monoxide (CO) from the dione structure. Subsequent fragmentation could lead to the complete breakdown of the triazine ring. The study of related fused 1,2,4-triazine derivatives has shown that fragmentation often leads to stable ions corresponding to major structural components of the molecule, such as the formation of a 2-phenyl-5-benzylidene-4-oxo imidazolidinone fragment in one case. derpharmachemica.com This suggests that rearrangements and the formation of stable substructures are key features of the fragmentation process.

Table 2: Predicted HRMS Data and Potential Fragment Ions for this compound

Ion Formula Calculated m/z Possible Origin
[M+H]⁺ C₉H₈N₃O₂⁺ 190.0611 Protonated molecular ion
[M-HNCO+H]⁺ C₈H₇N₂O⁺ 147.0553 Loss of isocyanic acid from the molecular ion
[M-CO-N₂+H]⁺ C₈H₈O⁺ 120.0575 Loss of CO and N₂ from the molecular ion
[C₆H₅CN+H]⁺ C₇H₆N⁺ 104.0500 Formation of protonated benzonitrile
[C₆H₅]⁺ C₆H₅⁺ 77.0391 Phenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within this compound. The spectrum is governed by the presence of chromophores, namely the phenyl ring and the conjugated triazine-dione system, which contain π electrons and non-bonding (n) electrons.

The electronic spectrum is expected to exhibit absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-intensity (high molar absorptivity, ε) and occur in the UV region. For the phenyl-triazine system, these transitions are associated with the extended conjugation between the aromatic ring and the heterocyclic core. Studies on various 1,2,4-triazine derivatives show strong absorptions in the UV region. mdpi.comnih.gov For example, heteroaromatic-fused 3-phenyl nih.govderpharmachemica.comresearchgate.nettriazines display strong UV absorption and weaker bands in the visible range up to 500 nm. mdpi.com

The n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are characteristically of much lower intensity (low ε) and appear at longer wavelengths compared to π → π* transitions. These lower energy absorptions can extend into the visible region of the spectrum. The position of the absorption maxima (λmax) is sensitive to the solvent polarity and the nature of substituents on the phenyl or triazine rings. For instance, studies on extended 2,4,6-triphenyl-1,3,5-triazines have shown that electron-releasing substituents cause a bathochromic (red) shift in the lowest-energy absorption band. mdpi.com

Table 3: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Region (nm) Relative Intensity (ε)
π → π* Phenyl ring and conjugated triazine system 200 - 350 High
n → π* Carbonyl (C=O) and Azomethine (C=N) groups 350 - 500 Low

Computational Chemistry and Theoretical Insights into 6 Phenyl 1,2,4 Triazine 3,5 2h,4h Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of molecules. nih.gov For 6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to determine the molecule's most stable three-dimensional structure—its optimized geometry. nih.gov This process minimizes the energy of the molecule, providing precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure is fundamental for all further computational analyses, including the examination of molecular orbitals and charge distribution. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For 1,2,4-triazine (B1199460) derivatives, the HOMO is often localized on the phenyl and triazine rings, while the LUMO is typically centered on the electron-deficient triazine core, facilitating reactions with nucleophiles.

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify the chemical behavior of the molecule. These include:

Chemical Hardness (η): Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 1: Hypothetical Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound.
ParameterSymbolCalculated Value (eV)Significance
Highest Occupied Molecular OrbitalEHOMO-6.85Electron-donating ability
Lowest Unoccupied Molecular OrbitalELUMO-2.36Electron-accepting ability
HOMO-LUMO Energy GapΔE4.49Chemical reactivity and stability
Chemical Hardnessη2.25Resistance to deformation of electron cloud
Chemical Potentialμ-4.61Electron escaping tendency
Electrophilicity Indexω4.71Propensity to act as an electrophile

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different electrostatic potential values.

Red Regions: Indicate areas of negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack. In this compound, these regions are expected around the oxygen and nitrogen atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are susceptible to nucleophilic attack. Such regions are typically found around the hydrogen atoms bonded to nitrogen (N-H).

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions and reaction mechanisms.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring its potential energy surface (PES) to identify stable conformers (energy minima) and the transition states (saddle points) that connect them.

A key conformational feature is the dihedral angle between the phenyl ring and the 1,2,4-triazine ring. Computational studies on structurally similar molecules suggest that a nearly co-planar arrangement is often the most stable conformation, as this maximizes π-electron conjugation between the two ring systems. By systematically rotating the C-C bond connecting the two rings and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the energy barriers to rotation and confirms the lowest-energy conformer. For some derivatives, crystal structure analysis has confirmed an almost co-planar relationship between the triazine and phenyl rings.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate the accuracy of the theoretical model.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated IR spectrum, often scaled by an empirical factor to account for anharmonicity and basis set limitations, can be compared with the experimental spectrum to assign specific absorption bands to particular vibrational modes, such as the characteristic C=O and N-H stretches in the triazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is effective for calculating the isotropic magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These predicted shifts are typically referenced against a standard like Tetramethylsilane (TMS) and can be invaluable for assigning peaks in experimental NMR spectra.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. nih.gov These calculations predict the absorption maxima (λmax) in the UV-Vis spectrum, which correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. This information helps in understanding the electronic structure and chromophoric properties of the molecule.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data.
Spectroscopic TechniqueKey FeaturePredicted ValueExperimental Value
FT-IRC=O stretching frequency (cm-1)1715 (scaled)~1710
FT-IRN-H stretching frequency (cm-1)3210 (scaled)~3200
1H NMRN-H proton chemical shift (ppm)11.5~11.4
13C NMRC=O carbon chemical shift (ppm)158.2~158.0
UV-Visλmax (nm)285~290

Reaction Mechanism Studies and Transition State Analysis

DFT calculations are a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this includes studying its synthesis and subsequent reactions, such as nucleophilic substitution or Diels-Alder reactions where the triazine ring can act as a diene. researchgate.netuq.edu.au

By mapping the reaction pathway on the potential energy surface, chemists can identify the structures of reactants, intermediates, transition states, and products. Transition state theory allows for the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur), which determines the reaction rate. nih.govacs.org For instance, in a nucleophilic substitution reaction on the triazine ring, DFT can be used to model the approach of the nucleophile, the formation of an intermediate complex (like a Meisenheimer complex), the structure of the high-energy transition state, and the departure of the leaving group. researchgate.netrsc.org This analysis can explain the regioselectivity of reactions and predict how modifying substituents on the phenyl or triazine ring will affect reactivity. researchgate.net

Non-Covalent Interaction (NCI) Analysis in Supramolecular Assemblies (e.g., Crystal Lattice Interactions)

In the solid state, molecules of this compound are organized into a crystal lattice through a network of non-covalent interactions (NCIs). These interactions, though weaker than covalent bonds, are crucial in determining the crystal packing, stability, and physical properties of the material.

Key non-covalent interactions expected for this molecule include:

Hydrogen Bonding: Strong N-H···O hydrogen bonds are likely to be a dominant feature, where the N-H groups of the triazine ring act as hydrogen bond donors and the carbonyl oxygens act as acceptors. This can lead to the formation of robust supramolecular synthons, such as dimers or extended chains.

π-π Stacking: The aromatic phenyl and triazine rings can interact through π-π stacking, further stabilizing the crystal structure.

NCI analysis, a computational method based on electron density, allows for the visualization and characterization of these weak interactions. It generates 3D maps that highlight regions of steric repulsion, van der Waals interactions, and strong attractive forces like hydrogen bonds, providing a comprehensive picture of the forces governing the supramolecular architecture.

Quantum Chemical Descriptors for Reactivity and Stability

Quantum chemical descriptors are instrumental in providing a theoretical understanding of the reactivity and stability of molecular structures. For this compound, these descriptors, derived from computational methods like Density Functional Theory (DFT), offer insights into its electronic properties and potential chemical behavior. The primary descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other related global reactivity parameters.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy of these frontier orbitals is crucial in determining the molecule's reactivity. A higher HOMO energy suggests a greater propensity for electron donation, indicating reactivity towards electrophiles. Conversely, a lower LUMO energy implies a greater affinity for accepting electrons, suggesting reactivity towards nucleophiles.

The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability. A larger energy gap corresponds to higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For related 1,2,4-triazine derivatives, DFT calculations have been employed to determine these values, providing a framework for understanding their chemical behavior. For instance, studies on various substituted triazines have shown how different functional groups can modulate the HOMO and LUMO energy levels and, consequently, the reactivity of the triazine core.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the reactivity and stability of this compound. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule has a smaller HOMO-LUMO gap and is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

Table of Calculated Quantum Chemical Descriptors

The following table presents hypothetical data for this compound, based on typical values observed for similar heterocyclic compounds in computational studies, to illustrate how such data would be presented.

DescriptorSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--1.8
HOMO-LUMO GapΔEELUMO - EHOMO4.7
Ionization PotentialI-EHOMO6.5
Electron AffinityA-ELUMO1.8
Electronegativityχ(I + A) / 24.15
Chemical Hardnessη(I - A) / 22.35
Chemical SoftnessS1 / η0.426
Electrophilicity Indexωχ² / (2η)3.66

Advanced Chemical Applications and Material Science Relevance of 6 Phenyl 1,2,4 Triazine 3,5 2h,4h Dione Scaffolds

Role as Versatile Synthons and Building Blocks in Organic Synthesis

The 1,2,4-triazine-dione ring system is a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. nih.govijpsr.info Its reactivity allows for the synthesis of a wide array of more complex molecules. The predominant method for creating substituted 1,2,4-triazines involves the condensation reaction between a 1,2-dicarbonyl compound and a corresponding acid hydrazide. nih.gov However, this can lead to regioisomeric mixtures if unsymmetrical dicarbonyls are used. nih.gov

The 6-phenyl-1,2,4-triazine-3,5(2H,4H)-dione structure can be readily modified at various positions. For instance, alkylation at the N2 position of a related 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione using alkyl halides is a common strategy. nih.gov Subsequently, the 6-bromo group can be displaced by nucleophiles, such as a benzyloxy group, to introduce further diversity. nih.gov More advanced modifications include Suzuki cross-coupling reactions on 6-bromotriazine derivatives to form biaryl triazines, demonstrating the scaffold's utility in constructing complex molecular architectures. acs.org

Furthermore, the N=N bond within the related 4-phenyl-1,2,4-triazole-3,5-dione (a close isomer) enables it to participate as a potent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. acgpubs.org This reactivity allows for the rapid construction of complex, fused heterocyclic systems. The triazine-dione moiety can also undergo reactions with amines and alcohols, leading to ring-opening or the formation of novel adducts, further highlighting its synthetic versatility. researchgate.net

Table 1: Selected Synthetic Reactions Involving the 1,2,4-Triazine-dione Core

Reaction TypeReactantsProduct TypeReference
Condensation1,2-Dicarbonyl compound, Acid hydrazideSubstituted 1,2,4-triazine (B1199460) nih.gov
Alkylation & Substitution6-bromo-1,2,4-triazine-3,5-dione, Alkyl halides, Benzyl alcohol2-Alkyl-6-benzyloxy-1,2,4-triazine-3,5-dione nih.gov
Suzuki Coupling6-bromotriazine, Boronic acid derivatives6-Aryl-1,2,4-triazine acs.org
[4+2] Cycloaddition4-phenyl-1,2,4-triazole-3,5-dione, DienesFused heterocyclic adducts acgpubs.org

Development of Functional Materials and Polymers Incorporating Triazine-Dione Units

The inherent thermal stability and specific electronic characteristics of the triazine ring make it an attractive component for advanced functional materials and polymers. mdpi.commdpi.com Researchers have successfully incorporated triazine units into polymer backbones to create materials with enhanced properties. For example, s-triazine bishydrazino and bishydrazido-based polymers have been synthesized that exhibit excellent thermal stability and flame-retardant properties, making them suitable for improving the fire safety of materials like polypropylene. mdpi.com

Triazine-based porous organic polymers (POPs) have been developed through polycondensation reactions between melamine (B1676169) (a 1,3,5-triazine (B166579) derivative) and various dialdehydes. mdpi.com These materials are characterized by low density, high stability, and significant porosity, which makes them excellent candidates for applications such as the adsorption of dyes and other pollutants from water. mdpi.com

In the field of electronics, triazine derivatives are crucial building blocks for materials used in organic light-emitting diodes (OLEDs). rsc.orgossila.com The electron-deficient nature of the triazine ring is beneficial for creating bipolar host materials and thermally activated delayed fluorescence (TADF) emitters, which are essential for high-efficiency blue OLEDs. rsc.orgossila.com For instance, 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) serves as an intermediate for synthesizing complex host materials for phosphorescent OLEDs. ossila.com The structural tunability of these triazine compounds allows for the fine-tuning of their photoluminescent properties for various applications in sensors and optoelectronics. rsc.org

Investigation in Agrochemical Science as Parent Scaffolds for Herbicides and Pesticides

The triazine ring system is a cornerstone of agrochemical science, with many derivatives commercialized as broad-spectrum herbicides. translatingscience.comchemicalbook.com These compounds are widely used to control broadleaf weeds in major crops like corn and soybeans. accustandard.com The herbicidal activity of many triazines, including those with a triazine-dione core like Hexazinone, stems from their ability to inhibit photosynthesis. translatingscience.comwikipedia.org They act by binding to the D-1 quinone protein within photosystem II of the electron transport chain, which disrupts electron flow and leads to oxidative damage and cell death in susceptible plants. translatingscience.comwikipedia.org

The general structure of triazine herbicides allows for various substitutions, which modulates their selectivity, persistence in the soil, and water solubility. chemicalbook.com For example, trifludimoxazin (B1651332) is a more complex herbicide that incorporates a 1,3,5-triazinane-2,4-dione (B1200504) structure and functions as a protoporphyrinogen (B1215707) oxidase inhibitor. nih.gov The development of new triazine-based herbicides is an ongoing area of research, focused on improving efficacy, expanding the spectrum of controlled weeds, and reducing environmental impact. chemicalbook.com The this compound scaffold serves as a parent structure from which numerous derivatives with potential herbicidal or pesticidal properties can be designed and synthesized. researchgate.netontosight.ai

Table 2: Examples of Triazine-Dione Based Agrochemicals

Compound NameAgrochemical TypeMechanism of ActionReference
HexazinoneBroad-spectrum herbicidePhotosystem II inhibitor wikipedia.org
AtrazineSelective herbicidePhotosystem II inhibitor translatingscience.com
TrifludimoxazinHerbicideProtoporphyrinogen oxidase inhibitor nih.gov
SimazineSelective herbicidePhotosystem II inhibitor chemicalbook.com

Application in Chemo-sensing and Analytical Chemistry (e.g., metal ion complexation, selective detection)

Triazine-based molecules have emerged as highly promising platforms for the development of chemosensors for metal ion detection. researchgate.net The nitrogen atoms within the triazine ring possess lone pairs of electrons that can effectively coordinate with metal ions. researchgate.net The structural rigidity and the ability to introduce various functional groups onto the triazine scaffold allow for the design of highly selective and sensitive sensors. researchgate.net

Derivatives of 1,2,4-triazine have been investigated for their ability to form complexes with various divalent metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The formation of these complexes can be detected through potentiometric or spectrophotometric methods, forming the basis for quantitative analysis. researchgate.net Sensing mechanisms often rely on colorimetric or fluorometric changes that occur upon metal ion binding. researchgate.net

More sophisticated materials, such as covalent organic frameworks (COFs) containing azine-triazine units, have been synthesized for the selective detection of environmental pollutants. acs.org These materials can exhibit excellent luminescent properties that are quenched or shifted upon interaction with specific analytes, such as dichloran and 4-nitroaniline, allowing for their detection at very low concentrations. acs.org The combination of the triazine core's coordinating ability with the photophysical properties of larger conjugated systems enables the creation of advanced analytical tools. researchgate.net

Exploration in Catalysis as Ligands or Organocatalysts

The 1,2,4-triazine scaffold has been explored for its potential in catalysis, both as a ligand for metal-based catalysts and as a core structure for organocatalysts. The nitrogen atoms in the triazine ring can act as donor sites, coordinating with transition metals to form stable complexes that can catalyze a variety of organic transformations. nih.govresearchgate.net For example, 1,3,5-triazine derivatives have been used to create multi-directional ligands that form coordination polymers with copper(II), which are active in the catalytic oxidation of catechols. researchgate.netuu.nl The stability and activity of such catalysts can be improved by incorporating the triazine unit into a larger, more complex ligand structure. uu.nl

In addition to their role as ligands, certain 1,2,4-triazine derivatives have shown promise in the field of organocatalysis. acs.org For example, α-(1,2,4-triazinyl)-α-cyanoacetate derivatives have been used in organocatalytic aromatization-alkylation sequences to construct challenging all-carbon quaternary stereocenters with high enantioselectivity. acs.org Furthermore, triazine-based porous organic polymers, after modification with copper(II), have been shown to be effective catalysts for Henry reactions, demonstrating the synergy between the material's structure and a coordinated metal. mdpi.com The electron-deficient nature of the triazine ring can also be combined with electron-rich phosphine (B1218219) groups to create "push-pull" ligand systems that are highly effective in catalysis, such as the hydrogenation of nitroarenes. nih.gov


Future Research Trajectories and Emerging Opportunities

Innovations in Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For 6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione, future research will likely focus on moving beyond traditional synthesis protocols towards greener alternatives. Key opportunities include:

Microwave-Assisted Synthesis: Exploring microwave irradiation as an energy source could significantly reduce reaction times and improve yields, a strategy that has proven effective for other triazine derivatives.

Solvent-Free or Aqueous-Based Reactions: Designing synthetic pathways that minimize or eliminate the use of hazardous organic solvents represents a significant area for innovation. The use of water as a solvent or solvent-free reaction conditions are promising avenues.

Catalytic Approaches: Investigating novel catalysts, including biocatalysts or reusable solid-supported catalysts, could enhance the efficiency and sustainability of the synthesis, reducing waste and energy consumption.

Exploration of Advanced Photo-physical and Optoelectronic Properties

The inherent electronic structure of the 1,2,4-triazine (B1199460) ring system suggests a potential for interesting photophysical and optoelectronic behaviors that remain largely untapped for the 6-phenyl substituted dione (B5365651). Future investigations are anticipated to delve into:

Fluorescence and Phosphorescence: A systematic study of the intrinsic emissive properties of this compound and its derivatives. Research into factors influencing quantum yields, lifetimes, and emission wavelengths will be crucial.

Solvatochromism: Investigating how the polarity of the surrounding medium affects the compound's absorption and emission spectra, which could lead to applications in chemical sensing.

Non-linear Optical (NLO) Properties: The donor-acceptor nature that can be engineered into this scaffold makes it a candidate for NLO materials, which are vital for optical communications and data processing technologies.

Organic Light-Emitting Diodes (OLEDs): While related 1,3,5-triazine (B166579) structures have been used in OLEDs, the potential of this compound as a building block for host or emitter materials in OLED devices is an open and promising field of inquiry. ossila.com

Integration into Complex Supramolecular Architectures and Nanomaterials

The structure of this compound, featuring hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens), makes it an excellent candidate for constructing ordered supramolecular assemblies. wikipedia.org This area presents significant opportunities for creating novel functional materials.

Hydrogen-Bonded Networks: The design and synthesis of crystalline solids, gels, and liquid crystals based on the specific hydrogen-bonding motifs of the triazine dione core.

Host-Guest Chemistry: Exploring the potential of macrocycles or molecular cages built from this compound to encapsulate guest molecules, with applications in drug delivery, sequestration, or catalysis. wikipedia.org

Functional Nanomaterials: Incorporating the triazine unit into polymers or onto the surface of nanoparticles to impart specific recognition or electronic properties. nih.govtexilajournal.com The development of such materials could be pivotal for advanced sensors and smart materials.

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating discovery. For this compound, a synergistic approach can provide deeper insights and guide experimental design.

DFT and TD-DFT Calculations: Utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict molecular geometries, electronic structures, and photophysical properties. d-nb.info Such calculations can rationalize experimental observations and predict the properties of yet-to-be-synthesized derivatives. d-nb.info

Reaction Mechanism Elucidation: Computational modeling can be used to map out reaction pathways, identify transition states, and calculate activation energies for known and novel transformations, providing a detailed understanding of reactivity. researchgate.net

In Silico Screening: Designing virtual libraries of derivatives and using computational methods to screen for promising candidates for specific applications, such as in materials science or medicinal chemistry, thereby focusing synthetic efforts on the most promising targets. rsc.org Quantum chemical calculations have been successfully applied to understand the structure and reactivity of the 6-phenyl-1,2,4-triazine (B8721099) core. researchgate.net

Discovery of Novel Reactivity Patterns and Chemical Transformations

Exploring the fundamental reactivity of the this compound core is essential for unlocking its full synthetic potential. Future research will likely uncover new transformations and reactivity patterns beyond currently known chemistry.

Ring Transformations: Studies on related 3-substituted-6-phenyl-1,2,4-triazines have shown that they can undergo ring transformation into pyridazine (B1198779) derivatives via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net Investigating analogous reactions for the dione derivative could yield novel heterocyclic systems.

Covalent Addition Products: The reaction of 3-X-6-phenyl-1,2,4-triazines with the phenylacetonitrile (B145931) anion can lead to stable covalent addition products, specifically 2,5-dihydro-1,2,4-triazines. researchgate.net The propensity of the dione core to undergo similar additions with various carbon and heteroatom nucleophiles is a rich area for exploration.

Derivatization Strategies: Developing selective functionalization methods for the N2, N4, and phenyl-ring positions will be critical for tuning the compound's properties and creating a diverse range of derivatives for various applications.

Cycloaddition Reactions: Investigating the potential of the triazine ring to participate in cycloaddition reactions, either as a diene or dienophile, could provide direct routes to complex fused-ring systems.

The table below summarizes the observed reactivity of the 6-phenyl-1,2,4-triazine scaffold with phenylacetonitrile anion in different solvents, highlighting the potential for diverse chemical behavior. researchgate.net

Reactant Core (X at position 3)SolventProduct Type(s)Mechanism/Product Description
-SMe, -SPh, -SO2PhDMFRing Transformation, Covalent Addition, Ipso-SubstitutionA mixture of 3-amino-4,6-diphenylpyridazine, 2,5-dihydro-1,2,4-triazine adduct, and direct substitution product is formed.
-SMe, -SPh, -SO2PhDMACovalent AdditionSelectively forms the 2,5-dihydro-1,2,4-triazine adduct in excellent yield.
-ClVariousRing TransformationForms 3-aminopyridazines via an ANRORC mechanism.

Q & A

Q. How are mechanistic studies on enzyme inhibition conducted for these compounds?

  • Methodological Answer :
  • eEF2K degradation : Western blotting and cellular thermal shift assays (CETSA) confirm target engagement and proteasomal degradation .
  • Anticonvulsant targets : Electrophysiological assays (e.g., patch-clamp) assess Na⁺ channel blockade, while enzymatic assays measure d-amino acid oxidase (DAAO) inhibition (IC₅₀ < 10 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.